molecular formula C13H12N4O B14388772 3-(Methylamino)-2-(2H-pyrrol-2-ylidene)-2,3-dihydroquinazolin-4(1H)-one CAS No. 89812-74-8

3-(Methylamino)-2-(2H-pyrrol-2-ylidene)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B14388772
CAS No.: 89812-74-8
M. Wt: 240.26 g/mol
InChI Key: HDJTUFOTGGXBNS-UHFFFAOYSA-N
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Description

3-(Methylamino)-2-(2H-pyrrol-2-ylidene)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound with a unique structure that combines elements of quinazolinone and pyrrole

Preparation Methods

The synthesis of 3-(Methylamino)-2-(2H-pyrrol-2-ylidene)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of a methylamine derivative with a quinazolinone precursor under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using halogenating agents or nucleophiles.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Methylamino)-2-(2H-pyrrol-2-ylidene)-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(Methylamino)-2-(2H-pyrrol-2-ylidene)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that influence cellular functions, such as signal transduction or gene expression.

Comparison with Similar Compounds

Compared to other similar compounds, 3-(Methylamino)-2-(2H-pyrrol-2-ylidene)-2,3-dihydroquinazolin-4(1H)-one stands out due to its unique structural features and potential applications. Similar compounds include other quinazolinone derivatives and pyrrole-containing molecules. These compounds may share some properties but differ in their specific activities and uses.

Properties

CAS No.

89812-74-8

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

3-(methylamino)-2-(1H-pyrrol-2-yl)quinazolin-4-one

InChI

InChI=1S/C13H12N4O/c1-14-17-12(11-7-4-8-15-11)16-10-6-3-2-5-9(10)13(17)18/h2-8,14-15H,1H3

InChI Key

HDJTUFOTGGXBNS-UHFFFAOYSA-N

Canonical SMILES

CNN1C(=NC2=CC=CC=C2C1=O)C3=CC=CN3

Origin of Product

United States

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